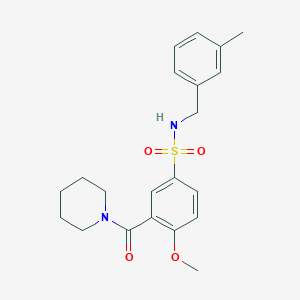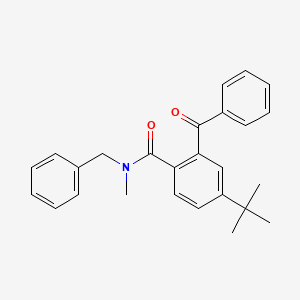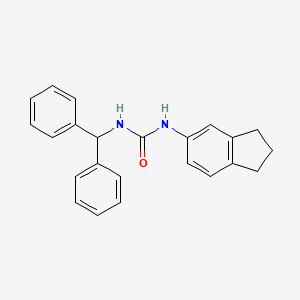![molecular formula C23H16N2O6 B4839503 2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4839503.png)
2-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific literature on the direct synthesis of this compound was not found, research on related structures provides insights into potential synthetic routes. For instance, the synthesis of structurally related compounds involves reactions like the Stobbe condensation, which might be applicable to the synthesis of our compound by modifying the starting materials or reaction conditions to introduce the specific furanyl and pyrimidinylidene moieties (Abdel‐Wahhab & El-Assal, 1968).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic techniques like NMR and IR are commonly used for structural elucidation. Although direct data on this compound was not retrieved, similar compounds have been studied using these techniques to confirm their structures and explore their stereochemistry (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. The presence of a benzoic acid moiety, a furanyl ring, and a pyrimidinylidene group suggests that this compound could undergo reactions typical of these functionalities, including esterification, nucleophilic substitution, and condensation reactions. Similar compounds have shown varied reactivity, highlighting the potential for diverse chemical transformations (Atalla, Bakhite, & Radwan, 1995).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity of organic compounds are influenced by their molecular structure. While specific information on this compound was not found, related research indicates that slight modifications in structure can significantly affect these properties, suggesting the need for empirical determination for new compounds (Zigeuner, Knopp, & Blaschke, 1976).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, are key to its application in synthesis and its behavior in different environments. The benzoic acid group in the molecule suggests acidic properties, while the pyrimidinylidene and furanyl components may contribute to its nucleophilicity and electrophilicity in reactions. Studies on related molecules provide a basis for predicting the chemical behavior of new compounds (Shahid et al., 2005).
Propriétés
IUPAC Name |
2-[5-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-13-6-8-14(9-7-13)25-21(27)18(20(26)24-23(25)30)12-15-10-11-19(31-15)16-4-2-3-5-17(16)22(28)29/h2-12H,1H3,(H,28,29)(H,24,26,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVVEPAACQNUEV-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide](/img/structure/B4839459.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 4-chlorobenzoate](/img/structure/B4839466.png)
![2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4839467.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B4839475.png)
![1-(4-chlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4839482.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4839490.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4839496.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839500.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4839517.png)
![N-[3-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4839529.png)